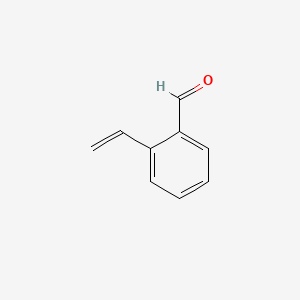

2-Vinylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEJIZSVHGOKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182527, DTXSID001209788 | |

| Record name | Benzaldehyde, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Ethenylidene-2,4-cyclohexadien-1-ylidene)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28272-96-0, 187960-19-6 | |

| Record name | Benzaldehyde, 2-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028272960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Ethenylidene-2,4-cyclohexadien-1-ylidene)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Vinylbenzaldehyde: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylbenzaldehyde, also known as 2-formylstyrene, is a bifunctional organic compound featuring both a vinyl group and an aldehyde group attached to a benzene ring at ortho positions. This unique arrangement of reactive moieties makes it a valuable and versatile building block in organic synthesis, polymer chemistry, and materials science. The proximate reactive sites allow for a range of intramolecular reactions and the formation of complex cyclic structures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and key applications, offering field-proven insights for professionals in research and development.

Molecular Structure and Physicochemical Properties

The structure of this compound (C₉H₈O) consists of a vinyl substituent (-CH=CH₂) and a formyl substituent (-CHO) at the 1 and 2 positions of a benzene ring, respectively.[1][2] This ortho-configuration is crucial to its distinct reactivity, enabling intramolecular cyclization reactions that are not possible with its meta and para isomers. The molecule's reactivity is governed by the interplay between the electron-withdrawing aldehyde group and the π-system of the vinyl group and the aromatic ring.

Key Physicochemical Data:

A summary of the core physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 28272-96-0 | [1][3] |

| Molecular Formula | C₉H₈O | [1][3] |

| Molecular Weight | 132.16 g/mol | [2][3] |

| Appearance | Liquid | [3] |

| Boiling Point | 232.5 °C at 760 mmHg | [1] |

| Purity | Typically ≥97% | [3] |

| Storage | 2-8°C under an inert atmosphere | [3] |

| SMILES | C=CC1=CC=CC=C1C=O | [1][2] |

| InChI Key | DHEJIZSVHGOKMJ-UHFFFAOYSA-N | [1][3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for the aldehyde, vinyl, and aromatic protons. The aldehydic proton typically appears as a singlet far downfield (around δ 9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group.[4] The vinyl protons exhibit characteristic splitting patterns in the δ 5.0-7.0 ppm region, while the aromatic protons resonate in the δ 7.0-8.0 ppm range.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum is characterized by a signal for the carbonyl carbon around δ 190-193 ppm.[5] The sp² carbons of the vinyl group and the aromatic ring appear in the δ 110-140 ppm region.

-

Infrared (IR) Spectroscopy : The IR spectrum shows a strong, characteristic absorption band for the C=O stretch of the aldehyde at approximately 1700 cm⁻¹. Other significant peaks include C-H stretching vibrations for the vinyl and aromatic groups above 3000 cm⁻¹ and C=C stretching vibrations for the aromatic ring around 1600 and 1480 cm⁻¹.[4]

Synthesis and Purification

Several synthetic routes to this compound have been reported. A common and effective laboratory-scale method involves a Stille cross-coupling reaction.

Example Protocol: Synthesis via Stille Coupling[7]

This procedure illustrates the synthesis of a substituted this compound derivative, which can be adapted for the parent compound.

Objective: To synthesize 4,5-dimethoxy-2-vinylbenzaldehyde from 2-bromo-4,5-dimethoxybenzaldehyde.

Materials:

-

2-bromo-4,5-dimethoxybenzaldehyde

-

Tributyl(vinyl)tin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene (PhCH₃)

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE)

-

Silica gel for column chromatography

Procedure:

-

To a 25 mL round-bottom flask, add 2-bromo-4,5-dimethoxybenzaldehyde (2 mmol), tributyl(vinyl)tin (2 mmol), and Pd(PPh₃)₄ (3 mol%).

-

Add 3 mL of anhydrous toluene to the flask.

-

Stir the reaction mixture at 110 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomite, washing the filter cake with ethyl acetate.

-

Collect the filtrate and remove the solvent under reduced pressure (vacuum).

-

Purify the resulting residue by silica gel column chromatography using an eluent mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) to yield the pure product.[6]

Causality: The Pd(PPh₃)₄ catalyst is crucial for facilitating the cross-coupling between the aryl bromide and the vinyltin reagent. The anhydrous and inert atmosphere is necessary to prevent the deactivation of the catalyst and side reactions. Purification by column chromatography effectively separates the desired product from tin byproducts and unreacted starting materials.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile substrate for a variety of chemical transformations. The aldehyde can undergo typical reactions like oxidation, reduction, and nucleophilic addition, while the vinyl group can participate in polymerization and cycloaddition reactions.

Key Reactions of this compound

// Main compound main [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Reaction nodes poly [label="Polymerization", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,2!"]; hydro [label="Intramolecular\nHydroacylation", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,2!"]; da [label="Diels-Alder Reaction\n(as Dienophile)", fillcolor="#FBBC05", fontcolor="#202124", pos="-3,-2!"]; redox [label="Oxidation/Reduction\n(Aldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,-2!"];

// Product nodes polymer [label="Poly(this compound)", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="-5,2!"]; indanone [label="Indanone Derivatives", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="5,2!"]; cyclohexene [label="Cyclohexene Adducts", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="-5,-2!"]; acid_alcohol [label="2-Vinylbenzoic Acid /\n2-Vinylbenzyl Alcohol", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="5,-2!"];

// Edges main -> poly [label="[Catalyst, e.g., BF₃·OEt₂]", dir=forward, color="#4285F4"]; poly -> polymer [color="#4285F4"];

main -> hydro [label="[Rh(I) or L-proline catalyst]", dir=forward, color="#34A853"]; hydro -> indanone [color="#34A853"];

main -> da [label="+ Conjugated Diene", dir=forward, color="#FBBC05"]; da -> cyclohexene [color="#FBBC05"];

// Main compound main [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Reaction nodes poly [label="Polymerization", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,2!"]; hydro [label="Intramolecular\nHydroacylation", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,2!"]; da [label="Diels-Alder Reaction\n(as Dienophile)", fillcolor="#FBBC05", fontcolor="#202124", pos="-3,-2!"]; redox [label="Oxidation/Reduction\n(Aldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,-2!"];

// Product nodes polymer [label="Poly(this compound)", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="-5,2!"]; indanone [label="Indanone Derivatives", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="5,2!"]; cyclohexene [label="Cyclohexene Adducts", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="-5,-2!"]; acid_alcohol [label="2-Vinylbenzoic Acid /\n2-Vinylbenzyl Alcohol", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="5,-2!"];

// Edges main -> poly [label="[Catalyst, e.g., BF₃·OEt₂]", dir=forward, color="#4285F4"]; poly -> polymer [color="#4285F4"];

main -> hydro [label="[Rh(I) or L-proline catalyst]", dir=forward, color="#34A853"]; hydro -> indanone [color="#34A853"];

main -> da [label="+ Conjugated Diene", dir=forward, color="#FBBC05"]; da -> cyclohexene [color="#FBBC05"];

main -> redox [label="[Oxidant] or [Reductant]", dir=forward, color="#EA4335"]; redox -> acid_alcohol [color="#EA4335"]; } Caption: Key synthetic transformations of this compound.

-

Intramolecular Hydroacylation: This is a hallmark reaction of this compound, where the molecule undergoes cyclization to form indanone derivatives. This transformation can be catalyzed by transition metals like Rhodium(I) or, more recently, by environmentally benign organocatalysts such as L-proline.[7][8] This reaction is a powerful tool for constructing the indanone core, a scaffold present in numerous bioactive molecules, including the anti-Alzheimer's drug Donepezil.[7][9]

-

Diels-Alder Reaction: The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form substituted cyclohexene rings.[10][11] The electron-withdrawing aldehyde group activates the vinyl group, making it a more reactive dienophile. This reaction is a reliable method for constructing six-membered rings with high stereochemical control.[10]

-

Polymerization: this compound can undergo polymerization through its vinyl group, typically initiated by cationic catalysts like BF₃·OEt₂.[12] The resulting polymers contain pendant aldehyde groups, which can be further modified, making them useful as functional polymers or polymer supports. Cationic polymerization can sometimes lead to cyclopolymerization, where both the vinyl and aldehyde groups participate to form cyclic units within the polymer backbone.[12][13]

Applications in Research and Development

The unique reactivity of this compound has led to its use in several areas of chemical science.

-

Pharmaceutical Synthesis: Its ability to form the indanone skeleton via intramolecular hydroacylation makes it a key precursor for synthesizing pharmaceutically important molecules.[7][8] The indanone framework is a common feature in many biologically active compounds.

-

Polymer and Materials Science: As a functional monomer, this compound is used to create polymers with reactive aldehyde side chains. These polymers can be used for post-polymerization modification, cross-linking, or as scaffolds for attaching other molecules. Copolymers of this compound with other monomers, like styrene, have also been explored for creating functional materials.[14]

-

Organic Synthesis: Beyond its signature reactions, this compound serves as a versatile intermediate for creating complex molecular architectures. The two functional groups can be manipulated independently or in concert to build intricate carbocyclic and heterocyclic systems.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3]

-

Precautions for Safe Handling:

-

Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[3][15] Keep away from sources of ignition.[15]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound stands out as a bifunctional building block of significant utility in modern organic and polymer chemistry. Its unique ortho-arrangement of a vinyl and an aldehyde group provides a gateway to valuable synthetic transformations, most notably the intramolecular hydroacylation to form indanones and participation in Diels-Alder cycloadditions. For researchers in drug discovery, materials science, and synthetic methodology, a thorough understanding of the properties and reactivity of this compound opens up numerous possibilities for innovation and the efficient construction of complex molecular targets.

References

- 1. americanelements.com [americanelements.com]

- 2. Benzaldehyde, 2-ethenyl- | C9H8O | CID 39391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 28272-96-0 [sigmaaldrich.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. Diels-Alder Reaction [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. aksci.com [aksci.com]

An In-Depth Technical Guide to the Synthesis of 2-Vinylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-vinylbenzaldehyde, a valuable bifunctional building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the Wittig reaction, palladium-catalyzed cross-coupling reactions (Heck and Suzuki), and the oxidation of 2-vinylbenzyl alcohol. Each method is critically evaluated, presenting not just procedural steps but the underlying mechanistic principles and practical considerations essential for successful synthesis. This guide emphasizes experimental design, provides detailed protocols, and includes a comparative analysis to aid in the selection of the most appropriate synthetic route based on laboratory capabilities, scale, and cost-effectiveness.

Introduction: The Significance of this compound

This compound, also known as 2-formylstyrene, is a highly versatile organic intermediate possessing two reactive functional groups: an aldehyde and a vinyl group. This unique structural arrangement allows for a diverse range of subsequent chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, complex natural products, and advanced materials. The aldehyde moiety can participate in reactions such as reductive amination, aldol condensation, and the formation of imines, while the vinyl group is amenable to polymerization, cycloadditions, and various addition reactions. The strategic importance of this compound necessitates a thorough understanding of its synthetic routes to enable efficient and scalable production.

This guide delves into the core synthetic methodologies for preparing this compound, providing a critical analysis of each pathway's strengths and limitations.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Approach

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering mild and highly selective methods for the synthesis of complex molecules.[1] The Heck and Suzuki reactions are particularly relevant for the synthesis of this compound, typically starting from 2-bromobenzaldehyde.

The Heck Reaction: Vinylation of an Aryl Halide

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an unsaturated halide with an alkene.[2] For the synthesis of this compound, this involves the reaction of 2-bromobenzaldehyde with a vinylating agent, most commonly ethylene gas or a vinyl surrogate.

Mechanism of the Heck Reaction:

The catalytic cycle of the Heck reaction involves the following key steps:[2]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (2-bromobenzaldehyde) to form a Pd(II) complex.

-

Alkene Coordination and Insertion: The alkene (ethylene) coordinates to the palladium center and subsequently inserts into the Pd-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the alkyl group β to the palladium is eliminated, forming the vinylated product and a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.

Experimental Protocol: Heck Reaction of 2-Bromobenzaldehyde with Ethylene

-

Materials: 2-bromobenzaldehyde, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), triethylamine (Et₃N), acetonitrile (MeCN), ethylene gas.

-

Procedure:

-

To a flame-dried pressure vessel, add 2-bromobenzaldehyde (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).

-

Evacuate and backfill the vessel with argon three times.

-

Add anhydrous MeCN and Et₃N (2.0 eq) via syringe.

-

Pressurize the vessel with ethylene gas (typically 2-5 atm).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the vessel to room temperature and carefully vent the ethylene gas.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.[3]

-

The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide.[4][5] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[6] For the synthesis of this compound, 2-bromobenzaldehyde is coupled with a vinylboronic acid derivative.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle for the Suzuki coupling proceeds through three main steps:[5]

-

Oxidative Addition: A Pd(0) species undergoes oxidative addition to 2-bromobenzaldehyde to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the vinyl group is transferred from the boron atom to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, yielding this compound and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromobenzaldehyde with Potassium Vinyltrifluoroborate

-

Materials: 2-bromobenzaldehyde, potassium vinyltrifluoroborate, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), potassium carbonate (K₂CO₃), 1,4-dioxane, water.

-

Procedure:

-

In a round-bottom flask, combine 2-bromobenzaldehyde (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and K₂CO₃ (3.0 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.03 eq) to the reaction mixture.

-

Heat the reaction to 80-90 °C and stir for 12-16 hours under an argon atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.[7]

-

The Wittig Reaction: A Classic Olefination Strategy

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones.[8] It involves the reaction of a phosphorus ylide with a carbonyl compound. For the synthesis of this compound, an alternative approach to cross-coupling is the olefination of a suitable precursor, though direct olefination to form the vinyl group on a pre-existing aldehyde is not the standard route. A more common strategy involves the olefination of a protected benzaldehyde derivative or a related ketone, followed by deprotection or further transformation. However, a direct Wittig reaction on a precursor like 2-formylbenzyltriphenylphosphonium bromide is a plausible, albeit more complex, route. A more direct application of the Wittig reaction for the synthesis of a vinylarene would involve reacting a benzaldehyde with a vinylphosphonium ylide.

A more practical Wittig approach for this compound starts with 2-bromobenzaldehyde and converts it to the final product in a two-step sequence involving an initial Wittig reaction to introduce a different functional group that can be subsequently converted to the vinyl group. A more direct Wittig strategy for vinylarenes involves the reaction of an aldehyde with a vinyl-substituted ylide.

Mechanism of the Wittig Reaction:

The mechanism of the Wittig reaction is generally accepted to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[9][10]

Experimental Protocol: Wittig Reaction for Vinylarene Synthesis

This protocol describes a general procedure for the synthesis of a vinylarene from a benzaldehyde using methyltriphenylphosphonium bromide.

-

Materials: Benzaldehyde derivative, methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or potassium tert-butoxide), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (1.0 eq) to the suspension. The formation of a deep orange or red color indicates the generation of the ylide.

-

Stir the ylide solution at 0 °C for 30 minutes.

-

Add a solution of the benzaldehyde derivative (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.[11][12]

-

Oxidation of 2-Vinylbenzyl Alcohol

An alternative strategy for the synthesis of this compound involves the oxidation of the corresponding primary alcohol, 2-vinylbenzyl alcohol. This approach is advantageous if the alcohol precursor is readily available or can be synthesized efficiently.

Synthesis of 2-Vinylbenzyl Alcohol:

2-Vinylbenzyl alcohol can be prepared from 2-bromobenzyl alcohol via a palladium-catalyzed cross-coupling reaction with a vinylating agent, such as potassium vinyltrifluoroborate, under conditions similar to the Suzuki coupling described earlier. Alternatively, it can be synthesized by the reduction of 2-vinylbenzoic acid or its esters.

Oxidation to this compound:

A variety of oxidizing agents can be employed for the selective oxidation of the primary alcohol to the aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid and to prevent polymerization of the vinyl group.

Common Oxidizing Agents:

-

Manganese Dioxide (MnO₂): A mild and selective oxidant for allylic and benzylic alcohols.

-

Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): Effective reagents for the oxidation of primary alcohols to aldehydes.

-

Dess-Martin Periodinane (DMP): A mild and highly selective oxidant that operates under neutral conditions.

-

Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.

Experimental Protocol: Oxidation of 2-Vinylbenzyl Alcohol with Manganese Dioxide

-

Materials: 2-vinylbenzyl alcohol, activated manganese dioxide (MnO₂), dichloromethane (DCM).

-

Procedure:

-

To a solution of 2-vinylbenzyl alcohol (1.0 eq) in DCM, add activated MnO₂ (5-10 eq).

-

Stir the suspension vigorously at room temperature. The reaction is typically complete within a few hours to a day.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

-

Wash the celite pad with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to afford the crude this compound.

-

Further purification can be achieved by column chromatography or distillation under reduced pressure.[13]

-

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route for this compound depends on several factors, including the desired scale of the reaction, the availability and cost of starting materials and reagents, and the experimental capabilities of the laboratory.

| Parameter | Heck Reaction | Suzuki-Miyaura Coupling | Wittig Reaction | Oxidation of 2-Vinylbenzyl Alcohol |

| Starting Material | 2-Bromobenzaldehyde | 2-Bromobenzaldehyde | Benzaldehyde derivative | 2-Vinylbenzyl alcohol |

| Key Reagents | Pd catalyst, base, ethylene | Pd catalyst, base, vinylboronic acid derivative | Phosphonium salt, strong base | Oxidizing agent (e.g., MnO₂, PCC) |

| Typical Yields | Moderate to Good | Good to Excellent | Variable, can be high | Good to Excellent |

| Scalability | Can be challenging due to handling of ethylene gas | Generally good | Good, but stoichiometry of ylide can be an issue | Good, depending on the oxidant |

| Cost-Effectiveness | Catalyst and ligand costs can be high. Ethylene is inexpensive. | Boronic acid derivatives and catalysts can be expensive. | Phosphonium salts can be costly. Strong bases are relatively cheap. | Oxidizing agents vary in cost. |

| Advantages | Atom economical with ethylene. | High functional group tolerance, mild conditions. | Well-established, reliable for alkene formation. | Avoids use of expensive catalysts in the final step. |

| Disadvantages | Requires pressure equipment for ethylene. Potential for side reactions. | Boronic acids can be unstable. Removal of boron-containing byproducts. | Stoichiometric amounts of phosphonium ylide required. Triphenylphosphine oxide byproduct can be difficult to remove. | Requires synthesis of the alcohol precursor. Potential for over-oxidation or polymerization. |

Purification and Characterization

This compound is a liquid at room temperature.[14] Purification of the final product is typically achieved through one or a combination of the following techniques:

-

Column Chromatography: Silica gel chromatography is a common method for purifying the crude product, effectively separating it from catalysts, byproducts, and unreacted starting materials.[15]

-

Distillation: For larger quantities, vacuum distillation can be an effective purification method, provided the compound is thermally stable under the distillation conditions.[16]

Characterization:

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic aldehyde (C=O stretch) and vinyl (C=C stretch) functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Conclusion

The synthesis of this compound can be accomplished through several effective methodologies, each with its own set of advantages and challenges. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a highly versatile and efficient route with excellent functional group tolerance. The Heck reaction provides an atom-economical alternative, although it may require specialized equipment for handling gaseous reagents. The Wittig reaction, while a classic method for alkene synthesis, may present challenges in terms of reagent stoichiometry and byproduct removal in this specific context. The oxidation of 2-vinylbenzyl alcohol is a straightforward approach, contingent on the availability of the alcohol precursor.

The choice of the most suitable pathway will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available resources. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. odinity.com [odinity.com]

- 4. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]

- 5. pure.rug.nl [pure.rug.nl]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. sciepub.com [sciepub.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cs.gordon.edu [cs.gordon.edu]

- 14. This compound | 28272-96-0 [sigmaaldrich.com]

- 15. openaccesspub.org [openaccesspub.org]

- 16. How To [chem.rochester.edu]

Introduction to UV Absorber 328: A Guardian Against Photodegradation

An In-Depth Technical Guide to 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV Absorber 328) for Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identification: The initial topic query included CAS number 28272-96-0, which corresponds to 2-Vinylbenzaldehyde, a chemical intermediate.[1][2][3][4] However, the broader context of the request pointed towards UV absorbers, a class of compounds with significant applications in materials science and product stability. This guide will therefore focus on the widely used and extensively studied UV absorber, 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol , commonly known as UV Absorber 328 (CAS Number: 25973-55-1). This compound is a member of the hydroxyphenyl benzotriazole class of UV absorbers and is instrumental in protecting a wide array of materials from photodegradation.

UV Absorber 328 (UV-328) is a high-performance ultraviolet light absorber (UVA) renowned for its ability to impart exceptional light stability to plastics and other organic substrates.[5][6] Its primary function is to protect materials from the damaging effects of ultraviolet radiation, which can lead to discoloration, loss of mechanical strength, and overall degradation.[7] UV-328 is particularly effective in absorbing UV radiation in the 270-340 nm range, making it a vital additive in applications requiring long-term durability and aesthetic preservation, from industrial coatings to pharmaceutical packaging.[8][9]

Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of UV-328 is fundamental to its effective application. These properties dictate its compatibility with various polymer matrices, its performance under different processing conditions, and its long-term stability.

| Property | Value | Source(s) |

| CAS Number | 25973-55-1 | [10] |

| IUPAC Name | 2-(2H-1,2,3-Benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol | [11] |

| Synonyms | Tinuvin 328, Eversorb 74, Seesorb 704, Cyasorb UV 2337 | [5][10] |

| Molecular Formula | C₂₂H₂₉N₃O | |

| Molecular Weight | 351.49 g/mol | [10] |

| Appearance | Light yellowish powder or crystalline solid | [10] |

| Melting Point | 80-83 °C | [10] |

| Solubility | Insoluble in water; soluble in various organic solvents | [9] |

| UV Absorption Range | 270-400 nm | [10] |

| Absorption Maxima | 306 nm and 347 nm (in chloroform) |

Synthesis of UV Absorber 328

The synthesis of UV-328, a hydroxyphenyl benzotriazole, is a multi-step process that is well-established in industrial chemistry. The general synthetic pathway involves three key stages: diazotization of an aromatic amine, azo coupling with a substituted phenol, and subsequent reductive cyclization to form the benzotriazole ring.

Synthetic Pathway

-

Diazotization of o-Nitroaniline: The synthesis typically begins with the diazotization of o-nitroaniline. In this step, o-nitroaniline is treated with a source of nitrous acid (commonly generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with 2,4-di-tert-pentylphenol in an azo coupling reaction. This reaction is typically carried out under alkaline conditions. The diazonium salt acts as an electrophile and attacks the electron-rich phenol ring, usually at the position para to the hydroxyl group, to form an azo compound, 2,4-bis(2-methylbutan-2-yl)-6-[(2-nitrophenyl)diazenyl]phenol.

-

Reduction and Cyclization: The final step is the reduction of the nitro group of the azo intermediate and subsequent intramolecular cyclization to form the stable benzotriazole ring. This reduction can be achieved using various reducing agents, such as sodium dithionite or through catalytic hydrogenation. The reduction of the nitro group to an amino group is followed by a spontaneous cyclization with the azo linkage, eliminating a molecule of water and forming the final product, 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328).

Visualizing the Synthesis Workflow

References

- 1. What is UV Test ASTM G154? A Guide to UV Weathering Test [testronixinstruments.com]

- 2. ASTM Standards & their Significance for UV Weathering Test [prestoenviro.com]

- 3. Photostability | SGS USA [sgs.com]

- 4. doh.wa.gov [doh.wa.gov]

- 5. micomlab.com [micomlab.com]

- 6. linchemical.com [linchemical.com]

- 7. allhdi.com [allhdi.com]

- 8. UV Absorber UV-328 Manufacturer,UV Absorber UV-328 Price [sinosunman.com]

- 9. database.ich.org [database.ich.org]

- 10. hunan-chem.com [hunan-chem.com]

- 11. pharmaguru.co [pharmaguru.co]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Vinylbenzaldehyde

This guide provides a comprehensive analysis of the spectroscopic data for 2-vinylbenzaldehyde, a valuable bifunctional molecule in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles of spectral interpretation and the rationale behind the experimental methodologies.

Introduction: The Structural Significance of this compound

This compound (C₉H₈O, molar mass: 132.16 g/mol ) is an aromatic aldehyde distinguished by the presence of a vinyl substituent at the ortho position to the formyl group.[1][2] This unique arrangement of two reactive functional groups—a conjugated aldehyde and a polymerizable vinyl group—makes it a versatile building block in the synthesis of a variety of complex organic molecules, including indanones and other heterocyclic systems. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This guide will delve into the characteristic spectral features that define the molecular architecture of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic, vinylic, and aromatic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, with the electron-withdrawing aldehyde group and the aromatic ring playing significant roles in deshielding nearby protons.

Table 1: ¹H NMR Spectral Data of this compound (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.2 | s | - |

| Vinyl-Hα | 7.0 - 7.3 | dd | Jtrans ≈ 17, Jcis ≈ 11 |

| Vinyl-Hβ (trans) | 5.7 - 6.0 | dd | Jtrans ≈ 17, Jgem ≈ 1 |

| Vinyl-Hβ (cis) | 5.4 - 5.7 | dd | Jcis ≈ 11, Jgem ≈ 1 |

| Aromatic-H | 7.2 - 7.9 | m | - |

Note: The predicted values are based on established chemical shift ranges for similar functional groups. Actual experimental values may vary slightly depending on the solvent and instrument frequency.

Interpretation of the ¹H NMR Spectrum:

-

Aldehydic Proton: A sharp singlet appearing far downfield (δ 9.8-10.2 ppm) is the hallmark of an aldehydic proton. Its significant deshielding is a direct consequence of the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.

-

Vinylic Protons: The three vinylic protons form a complex ABC spin system. The proton on the carbon adjacent to the aromatic ring (Hα) typically resonates at a lower field than the terminal methylene protons (Hβ) due to its proximity to the ring's deshielding zone. The characteristic cis (¹¹ Hz) and trans (¹⁷ Hz) coupling constants between the vinyl protons are definitive proof of the vinyl group's presence and stereochemistry. A smaller geminal coupling (~1 Hz) is also observed between the two terminal protons.

-

Aromatic Protons: The four protons on the benzene ring appear as a complex multiplet in the aromatic region (δ 7.2-7.9 ppm). The ortho- and para-protons are generally shifted downfield relative to the meta-protons due to the electron-withdrawing effect of both the aldehyde and vinyl substituents.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule and offers valuable information about their hybridization and electronic environment.

Table 2: ¹³C NMR Spectral Data of this compound (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 195 |

| Aromatic C (ipso, attached to CHO) | 135 - 140 |

| Aromatic C (ipso, attached to vinyl) | 138 - 143 |

| Aromatic CH | 125 - 135 |

| Vinyl =CH | 135 - 140 |

| Vinyl =CH₂ | 115 - 120 |

Note: Predicted values are based on typical chemical shifts for substituted benzenes and alkenes.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The most downfield signal in the spectrum (δ 190-195 ppm) is unequivocally assigned to the aldehydic carbonyl carbon.

-

Aromatic Carbons: The six aromatic carbons will give rise to four distinct signals due to symmetry. The two ipso-carbons (attached to the substituents) are typically quaternary and will have lower intensities. Their chemical shifts are influenced by the nature of the attached group. The remaining four aromatic CH carbons will appear in the range of δ 125-135 ppm.

-

Vinylic Carbons: The two vinylic carbons are clearly distinguishable. The internal methine carbon (=CH) resonates at a lower field (δ 135-140 ppm) compared to the terminal methylene carbon (=CH₂) (δ 115-120 ppm).

Experimental Protocol: NMR Spectroscopy

A detailed workflow for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aldehyde and vinyl groups, as well as the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H stretch | Aromatic & Vinyl |

| ~2820, ~2720 | C-H stretch (Fermi doublet) | Aldehyde |

| ~1700 | C=O stretch | Aldehyde |

| ~1630 | C=C stretch | Vinyl |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~990, ~910 | C-H bend (out-of-plane) | Vinyl |

| ~750 | C-H bend (out-of-plane) | Ortho-disubstituted Aromatic |

Interpretation of the IR Spectrum:

-

Aldehyde Group: The most prominent feature is the strong C=O stretching vibration around 1700 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency compared to a non-conjugated aldehyde. The presence of a characteristic "Fermi doublet" for the aldehydic C-H stretch at approximately 2820 cm⁻¹ and 2720 cm⁻¹ is a definitive indicator of an aldehyde.

-

Vinyl Group: The C=C stretching vibration of the vinyl group appears around 1630 cm⁻¹. The out-of-plane C-H bending vibrations at ~990 cm⁻¹ and ~910 cm⁻¹ are also characteristic of a monosubstituted alkene.

-

Aromatic Ring: The C=C stretching vibrations within the aromatic ring are observed as a pair of bands around 1600 cm⁻¹ and 1480 cm⁻¹. The strong absorption around 750 cm⁻¹ is indicative of ortho-disubstitution on the benzene ring.

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

For a liquid sample like this compound, ATR-FTIR is a rapid and convenient method.

Caption: Step-by-step protocol for ATR-FTIR analysis of a liquid sample.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) is a common technique.

Expected Fragmentation Pattern:

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z = 132, corresponding to its molecular weight.[1] The fragmentation pattern is dictated by the stability of the resulting ions.

-

[M]⁺ (m/z 132): The molecular ion peak, representing the intact molecule with one electron removed.

-

[M-1]⁺ (m/z 131): Loss of a hydrogen atom, typically the aldehydic hydrogen, to form a stable acylium ion. This is often a prominent peak.

-

[M-29]⁺ (m/z 103): Loss of the formyl radical (•CHO). The resulting C₈H₇⁺ ion can rearrange to a stable tropylium-like structure.

-

[M-28]⁺ (m/z 104): Loss of a neutral ethene molecule (C₂H₄) via a retro-Diels-Alder type rearrangement is also a possibility.

-

m/z 77: A peak corresponding to the phenyl cation (C₆H₅⁺) is common in the mass spectra of benzene derivatives.

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile compounds like this compound, providing both separation from potential impurities and mass spectral data.

Caption: General workflow for the GC-MS analysis of this compound.

IV. Synthesis and Purity Considerations

A brief overview of the synthesis of this compound is relevant as potential impurities can interfere with spectroscopic analysis. Common synthetic routes may involve the oxidation of 2-vinylbenzyl alcohol or the formylation of styrene. Impurities arising from these syntheses, such as the starting materials or over-oxidation products (e.g., 2-vinylbenzoic acid), would be readily identifiable by their unique spectroscopic signatures. For instance, 2-vinylbenzoic acid would show a broad O-H stretch in the IR spectrum and a carboxylic acid proton signal in the ¹H NMR spectrum.

Conclusion

The combination of NMR, IR, and MS provides a complete spectroscopic profile of this compound. The key identifying features are the downfield aldehyde proton in the ¹H NMR, the carbonyl carbon in the ¹³C NMR, the strong C=O and characteristic aldehydic C-H stretches in the IR spectrum, and the molecular ion peak with its predictable fragmentation pattern in the mass spectrum. This guide provides the foundational knowledge for researchers to confidently identify and characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

The Dual Reactivity of 2-Vinylbenzaldehyde: A Technical Guide for Synthetic Chemists

Abstract

2-Vinylbenzaldehyde stands as a molecule of significant interest to the synthetic chemist, possessing two reactive functionalities—a vinyl group and an aldehyde—in a sterically demanding ortho relationship. This unique arrangement imparts a dual reactivity profile, enabling its participation in a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the vinyl group in this compound, offering insights into the interplay of electronic and steric effects governed by the adjacent aldehyde moiety. We will delve into key reaction classes, including intramolecular cyclizations, conjugate additions, and cycloaddition reactions, providing detailed mechanistic discussions and established experimental protocols. This document is intended to serve as a comprehensive resource for researchers in organic synthesis, materials science, and drug discovery, facilitating the strategic application of this versatile building block.

Introduction: The Unique Structural Landscape of this compound

This compound, also known as 2-formylstyrene, is an aromatic compound featuring a vinyl group (ethenyl group) positioned ortho to a formyl (aldehyde) group on a benzene ring.[1] This seemingly simple molecule is a powerhouse of synthetic potential due to the electronic communication and steric interaction between its two functional groups.

The vinyl group, a conjugated π-system, is rendered electrophilic through resonance with the electron-withdrawing aldehyde group. This activation makes the β-carbon of the vinyl group susceptible to nucleophilic attack in what is known as a conjugate or 1,4-addition.[2][3] Concurrently, the aldehyde group retains its inherent electrophilicity at the carbonyl carbon, opening the door for classic nucleophilic additions (1,2-additions). The ortho-positioning of these groups introduces significant steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions, favoring certain conformations and transition states.[4][5]

This guide will systematically explore the reactivity of the vinyl group, categorizing its transformations into intramolecular and intermolecular reactions, and providing practical insights for their application in the laboratory.

Intramolecular Reactivity: Tandem Reactions of the Vinyl and Aldehyde Groups

The proximate arrangement of the vinyl and aldehyde functionalities in this compound facilitates elegant tandem reactions, where both groups participate in a single, often multi-step, transformation. A prime example of this is the intramolecular hydroacylation to form indanones.[6][7]

Intramolecular Hydroacylation: A Gateway to Indanones

The intramolecular hydroacylation of this compound is a powerful method for the synthesis of indanone scaffolds, which are prevalent in biologically active molecules. This reaction involves the addition of the aldehyde C-H bond across the vinyl group's double bond. While this transformation can be catalyzed by transition metals, a metal-free approach using L-proline as an organocatalyst offers a greener alternative.[8]

Mechanism of L-Proline Catalyzed Intramolecular Hydroacylation:

The reaction proceeds through the formation of an enamine intermediate from the reaction of L-proline with the aldehyde. This is followed by an intramolecular Michael addition of the enamine to the vinyl group, creating a new carbon-carbon bond and a six-membered ring intermediate. Subsequent hydrolysis of the enamine regenerates the catalyst and yields the indanone product.

Figure 1: Mechanism of L-Proline Catalyzed Intramolecular Hydroacylation.

Experimental Protocol: Metal-Free Intramolecular Hydroacylation of this compound [8]

-

Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMSO, 2 mL) in a sealed vial, add L-proline (20 mol%).

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 24 hours).

-

Work-up: After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired indanone.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | L-Proline (20 mol%) | DMSO | 80 | 24 | 85 |

| 2 | L-Proline (20 mol%) | DMF | 80 | 24 | 78 |

| 3 | L-Proline (20 mol%) | Toluene | 100 | 24 | 65 |

Table 1: Optimization of Reaction Conditions for the Metal-Free Intramolecular Hydroacylation of this compound.[8]

Intermolecular Reactivity of the Vinyl Group

The electron-deficient nature of the vinyl group in this compound makes it a prime substrate for a variety of intermolecular reactions, most notably conjugate additions and cycloadditions.

Nucleophilic Conjugate Addition (Michael Addition)

In a conjugate addition, a nucleophile adds to the β-carbon of the vinyl group. A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction.[6][9] The outcome of the reaction is influenced by the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles generally favor 1,4-addition, while "hard" nucleophiles may preferentially attack the carbonyl carbon (1,2-addition).[10]

Figure 2: General Scheme for Nucleophilic Conjugate Addition.

General Experimental Protocol for Conjugate Addition of a Thiol to this compound:

-

Reactant Preparation: Dissolve this compound (1.0 mmol) and the desired thiol (1.1 mmol) in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Add a catalytic amount of a base (e.g., triethylamine, 10 mol%).

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings.[11][12] In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). The vinyl group of this compound, being electron-deficient due to the ortho-aldehyde group, can act as a dienophile.[13][14] The aldehyde group can also influence the stereochemical outcome of the reaction.

While specific examples of this compound participating in Diels-Alder reactions are not extensively reported, its reactivity can be inferred from its structural similarity to other electron-poor styrenes. The electron-withdrawing nature of the aldehyde group is expected to enhance its dienophilic character.[15]

Figure 3: Diels-Alder Reaction with this compound as Dienophile.

Electronic and Steric Influence of the Ortho-Aldehyde Group

The reactivity of the vinyl group in this compound is profoundly influenced by the neighboring aldehyde group through a combination of electronic and steric effects.

-

Electronic Effects: The aldehyde group is a moderate electron-withdrawing group. Through resonance, it delocalizes the π-electrons of the vinyl group, creating a partial positive charge on the β-carbon. This electronic effect is the primary reason for the vinyl group's susceptibility to nucleophilic conjugate addition. The vinyl group, in turn, is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[16][17]

-

Steric Effects: The ortho-positioning of the bulky aldehyde group creates significant steric hindrance around one face of the vinyl group. This steric congestion can influence the trajectory of incoming reagents, leading to diastereoselectivity in certain reactions. For instance, in intramolecular reactions, the steric clash can favor specific transition state geometries, dictating the stereochemistry of the resulting cyclic product.[4][5]

Synthesis of Heterocyclic Compounds

The unique reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. For example, it can be used in the synthesis of chromane derivatives.[18][19][20] The synthesis of these compounds often involves a tandem reaction where a nucleophilic addition to the vinyl group is followed by an intramolecular cyclization involving the aldehyde.

Conclusion

This compound is a versatile and powerful building block in organic synthesis. The interplay of its vinyl and aldehyde functionalities, governed by their ortho-relationship, allows for a rich and diverse chemistry. From intramolecular cyclizations yielding valuable indanone scaffolds to intermolecular conjugate additions and potential cycloaddition reactions, this molecule offers numerous avenues for the construction of complex molecular architectures. A thorough understanding of the electronic and steric effects at play is crucial for harnessing the full synthetic potential of this compound. This guide has provided a comprehensive overview of its reactivity, complete with mechanistic insights and practical experimental guidance, to empower researchers in their synthetic endeavors.

References

- 1. echemi.com [echemi.com]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. One moment, please... [sciencescholar.us]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. researchgate.net [researchgate.net]

- 8. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 12. Diels-Alder Reaction [organic-chemistry.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Khan Academy [khanacademy.org]

- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 16. Styrene (vinylbenzene) undergoes electrophilic aromatic substitut... | Study Prep in Pearson+ [pearson.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. dovepress.com [dovepress.com]

- 20. Chromane synthesis [organic-chemistry.org]

Aldehyde group reactivity in ortho-vinyl substituted benzaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in Ortho-Vinyl Substituted Benzaldehyde

Authored by a Senior Application Scientist

Abstract

Ortho-vinyl substituted benzaldehyde is a uniquely versatile bifunctional molecule that serves as a powerful building block in modern organic synthesis. The strategic placement of a vinyl group adjacent to an aldehyde functionality on an aromatic scaffold creates a system ripe for a diverse array of chemical transformations. This arrangement allows for elegant and efficient intramolecular reactions, leading to the rapid construction of complex carbocyclic and heterocyclic frameworks. This technical guide provides an in-depth exploration of the reactivity of the aldehyde group within this specific molecular context. We will delve into the mechanistic underpinnings of key intramolecular cyclizations, such as hydroacylation and cycloadditions, as well as tandem/domino reactions that leverage the dual functionality. Furthermore, we will examine how the vinyl substituent modulates the inherent intermolecular reactivity of the aldehyde. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable synthon.

Introduction: The Unique Chemical Architecture of o-Vinylbenzaldehyde

The aldehyde group (-CHO) is a cornerstone of organic chemistry, participating in a vast number of transformations including nucleophilic additions, oxidations, and reductions.[1] However, its reactivity can be significantly influenced by neighboring functional groups. In the case of o-vinylbenzaldehyde (also known as 2-formylstyrene), the proximity of the π-system of the vinyl group to the electrophilic carbonyl carbon unlocks a suite of intramolecular reaction pathways that are not accessible to other benzaldehyde isomers.

This guide focuses on the chemistry that arises from this ortho relationship. The system can be conceptualized as a conjugated diene precursor or as a tethered nucleophile/electrophile pair, enabling powerful bond-forming cascades. These reactions are often characterized by high atom economy and stereocontrol, allowing for the synthesis of complex molecular architectures from simple starting materials in a single step.[2][3] We will explore the causality behind experimental choices for directing the reactivity towards specific, valuable outcomes.

Intramolecular Reactions: Harnessing Proximity for Cyclization

The most compelling chemistry of o-vinylbenzaldehyde involves reactions where both the aldehyde and vinyl groups participate in a concerted or sequential manner to form a new ring system.

Intramolecular Hydroacylation: A Direct Route to Indanones

A prominent transformation of o-vinylbenzaldehyde is its cyclization to form indanones, a core structure in various natural products and pharmaceuticals. This reaction involves the formal addition of the aldehydic carbon-hydrogen (C-H) bond across the internal double bond of the vinyl group.

Mechanistic Rationale: This transformation is not spontaneous and requires catalytic activation. The primary challenge is the cleavage of the relatively inert aldehydic C-H bond. This has been achieved through both transition-metal catalysis and, more recently, through more sustainable organocatalytic methods.

A particularly noteworthy method utilizes the environmentally benign amino acid L-proline as a catalyst.[4] This approach avoids the use of heavy metals and harsh additives, aligning with the principles of green chemistry.[4] The reaction proceeds via the formation of an enamine intermediate from the aldehyde and proline, which then facilitates the intramolecular cyclization. This strategy has been successfully applied to the synthesis of the anti-Alzheimer's drug, donepezil.[4]

Figure 1: Catalytic cycle for L-proline-catalyzed intramolecular hydroacylation.

Experimental Protocol: L-Proline-Catalyzed Synthesis of 1-Indanone [4]

-

Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-vinylbenzaldehyde (1.0 mmol, 132 mg).

-

Reagent Addition: Add L-proline (0.1 mmol, 11.5 mg, 10 mol%) and the chosen solvent (e.g., DMSO, 5 mL).

-

Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring progress by TLC.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-indanone product.

Table 1: Representative Yields for Indanone Synthesis [4]

| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | o-Vinylbenzaldehyde | L-Proline | DMSO | 100 | 12 | 92 |

| 2 | o-Vinylbenzaldehyde | L-Proline | Toluene | 100 | 24 | 75 |

| 3 | 4-MeO-o-vinylbenzaldehyde | L-Proline | DMSO | 100 | 12 | 88 |

| 4 | 4-Cl-o-vinylbenzaldehyde | L-Proline | DMSO | 100 | 18 | 95 |

Tandem Reactions and Cycloadditions

The term "tandem reaction" (or domino/cascade) refers to a sequence of two or more bond-forming reactions that occur under the same reaction conditions without the isolation of intermediates.[2][3] This approach is highly efficient for building molecular complexity.[5] The o-vinylbenzaldehyde scaffold is an ideal substrate for designing such processes.

An initial event, such as a nucleophilic attack on the aldehyde, can generate an intermediate that subsequently undergoes an intramolecular reaction with the vinyl group. This can include powerful transformations like cycloadditions.

[4+2] Cycloadditions (Diels-Alder Type): While o-vinylbenzaldehyde itself is not a classic diene, it can be transformed in situ into a reactive diene species. For instance, an organocatalytic reaction could generate a transient enamine, which then participates as the dienophile in an inverse-electron-demand Diels-Alder reaction.[6] Alternatively, reaction with a suitable partner could generate an ortho-quinodimethane intermediate, which is a highly reactive diene for subsequent cycloadditions.

Figure 2: Generalized workflow for a tandem reaction involving o-vinylbenzaldehyde.

Modulation of Intermolecular Aldehyde Reactivity

While intramolecular reactions are a hallmark of this system, the vinyl group also influences the aldehyde's reactivity towards external reagents.

Electronic Effects: Benzaldehydes are generally less reactive towards nucleophiles than their aliphatic counterparts.[7] This is due to the resonance stabilization of the carbonyl group with the aromatic ring, which delocalizes the partial positive charge on the carbonyl carbon, making it less electrophilic.[8][9] The presence of an ortho-vinyl group extends this conjugation, further stabilizing the ground state and potentially decreasing the aldehyde's inherent reactivity compared to benzaldehyde itself.

However, this electronic nature can be exploited. The extended π-system makes the molecule susceptible to conjugate addition reactions under certain catalytic conditions.

Organocatalytic Activation: Organocatalysis provides a powerful tool for modulating the reactivity. For example, chiral secondary amines can reversibly form nucleophilic enamines with aldehydes.[10] While this is typically used when the aldehyde is the nucleophile, in the context of o-vinylbenzaldehyde, a catalyst could activate a different aldehyde (the nucleophile) to react with the vinyl group of o-vinylbenzaldehyde (the electrophile) in an intermolecular fashion. This opens avenues for asymmetric Michael additions to the vinyl system, with the aldehyde group poised for subsequent transformation.

Synthesis of o-Vinylbenzaldehydes

The accessibility of the starting material is crucial for its application. Several reliable methods exist for the synthesis of o-vinylbenzaldehydes.

-

Wittig Reaction: A common and robust method involves the reaction of an ortho-formyl-substituted phosphonium ylide with formaldehyde. The ylide is typically prepared from o-bromobenzaldehyde or a related precursor. This approach is analogous to methods used to obtain styrenes from substituted aldehydes.[11]

-

Palladium-Catalyzed Cross-Coupling: Suzuki or Stille coupling reactions are highly effective. This involves coupling an ortho-halogenated benzaldehyde (e.g., 2-bromobenzaldehyde) with a vinyl-containing organometallic reagent, such as vinylboronic acid or vinyltributyltin, in the presence of a palladium catalyst.

-

Oxidation of o-Vinylbenzyl Alcohol: The corresponding alcohol can be oxidized to the aldehyde using a variety of standard oxidizing agents (e.g., PCC, PDC, Swern oxidation).

Applications in Complex Molecule Synthesis

The unique reactivity of o-vinylbenzaldehyde makes it a valuable precursor for synthesizing molecules relevant to the pharmaceutical and materials science industries.[1][12]

-

Pharmaceutical Scaffolds: As previously mentioned, the synthesis of indanones is a direct application leading to cores of drugs like Donepezil.[4] The ability to rapidly construct polycyclic systems through tandem reactions is highly sought after in drug discovery programs to generate libraries of structurally diverse compounds.

-

Heterocycle Synthesis: The reaction of o-acylbenzaldehydes (a related class of compounds) is known to produce novel heterocycles.[13][14] By analogy, the o-vinylbenzaldehyde system can be used to construct nitrogen- and oxygen-containing heterocyclic rings through cycloaddition or tandem reactions with appropriate partners.

-

Polymer Chemistry: Under cationic polymerization conditions, o-vinylbenzaldehyde can polymerize in a complex manner. The growing cationic chain can react with the pendent aldehyde group, leading to the formation of cyclic acetal units within the polymer backbone, creating unique polymer microstructures.[15]

Conclusion

The ortho-vinyl substituted benzaldehyde scaffold represents a classic example of how the strategic placement of functional groups can give rise to novel and powerful reactivity. The interplay between the aldehyde and the vinyl group enables elegant intramolecular cyclizations and tandem reactions that provide rapid access to valuable molecular frameworks like indanones. Understanding the mechanistic principles governing these transformations—from organocatalyzed hydroacylations to potential cycloadditions—allows the synthetic chemist to design efficient and atom-economical routes to complex target molecules. As the demand for sustainable and efficient synthetic methods grows, the strategic use of bifunctional building blocks like o-vinylbenzaldehyde will continue to be a cornerstone of innovation in chemical synthesis, drug discovery, and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. core.ac.uk [core.ac.uk]

- 4. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Orthogonal Catalysis for an Enantioselective Domino Inverse‐Electron Demand Diels−Alder/Substitution Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. quora.com [quora.com]

- 10. Organocatalytic enantioselective direct additions of aldehydes to 4-vinylpyridines and electron-deficient vinylarenes and their synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sarchemlabs.com [sarchemlabs.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Physical properties like melting point and boiling point of 2-vinylbenzaldehyde

An In-Depth Technical Guide to the Physical Properties of 2-Vinylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No. 28272-96-0), with a specific focus on its boiling and melting points. As a valuable bifunctional molecule featuring both aldehyde and vinyl groups, this compound serves as a critical intermediate in the synthesis of polymers, pharmaceuticals, and other fine chemicals. Understanding its physical characteristics is paramount for its effective handling, purification, and application in research and development. This document details established literature values, explains the underlying physicochemical principles, and provides field-proven, step-by-step protocols for the experimental determination of these properties.

Compound Profile and Core Physical Data

This compound, also known as 2-ethenylbenzaldehyde, is an aromatic organic compound. Its structure, incorporating a reactive aldehyde and a polymerizable vinyl group on the same benzene ring, makes it a subject of significant interest in synthetic chemistry.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₈O | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| CAS Number | 28272-96-0 | [1][2] |

| IUPAC Name | 2-ethenylbenzaldehyde | [1] |

| Physical Form | Liquid | |

| Density | 1.04 g/cm³ | [1] |

| Boiling Point | 232.5 °C at 760 mmHg | [1] |

| Melting Point | Not available (Liquid at room temp.) | [1] |

| Flash Point | 111.4 °C | [1] |

Analysis of Thermal Properties

The thermal behavior of a compound is a direct reflection of its molecular structure and the intermolecular forces at play. For this compound, these properties dictate its state under various conditions and are crucial for process design and safety.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3][4] For this compound, the literature value is reported as 232.5 °C at 760 mmHg [1]. This relatively high boiling point for a molecule of its size can be attributed to:

-

Molecular Weight: The molar mass of 132.16 g/mol contributes to significant van der Waals forces.

-

Polarity: The presence of the polar carbonyl group (C=O) in the aldehyde moiety induces dipole-dipole interactions between molecules, which require more energy to overcome compared to non-polar compounds of similar size.

Accurate boiling point determination is essential for purification via distillation and for defining reaction conditions at elevated temperatures.

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[5][6] Commercial sources describe this compound as a liquid at standard temperature and pressure, and a specific melting point is often not reported.[1] This indicates that its melting point is below ambient temperature (typically considered 20-25 °C).

For compounds with low melting points, determination requires a cooling bath apparatus. However, the fundamental principles of melting point determination remain critical for assessing purity. Pure crystalline compounds exhibit a sharp melting range (typically 0.5-1.0 °C), whereas impurities will depress the melting point and broaden the range.[7]

Experimental Determination Protocols

The following sections detail standardized, micro-scale laboratory procedures for the accurate determination of boiling and melting points. These methods are selected for their reliability and efficiency with small sample quantities.

Protocol: Boiling Point Determination via the Capillary Method

This method is ideal for determining the boiling point of small liquid volumes. The principle relies on identifying the temperature at which the liquid's vapor pressure equals the atmospheric pressure, observed when the liquid is drawn into an inverted capillary tube upon cooling.[4]

Methodology:

-

Apparatus Assembly:

-

Secure a thermometer to a stand using a clamp.

-

Attach a small fusion tube containing 0.5-1 mL of this compound to the thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. .

-

-

Capillary Insertion:

-

Heating:

-

Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block) to ensure slow, uniform heating.[8]

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary will expand and exit as a slow stream of bubbles. .

-

-

Observation and Measurement:

-

Continue to heat until the bubbling becomes a rapid, continuous stream, indicating the liquid is at or slightly above its boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The bubbling will cease, and the liquid will be drawn into the capillary tube once the vapor pressure inside the capillary equals the external atmospheric pressure.[4]

-

The temperature recorded at the exact moment the liquid enters the capillary is the boiling point of the sample. .

-

-

Validation:

-

For highest accuracy, repeat the determination at a slower heating rate (approx. 2 °C/min) near the previously observed boiling point.

-

Diagram: Boiling Point Determination Workflow

References

- 1. americanelements.com [americanelements.com]

- 2. This compound 95% | CAS: 28272-96-0 | AChemBlock [achemblock.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. athabascau.ca [athabascau.ca]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

A Technical Guide to 2-Vinylbenzaldehyde: Commercial Availability, Purity Assessment, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract